molecular formula C17H12BrN3O3 B6581588 N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide CAS No. 1207057-55-3

N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide

Cat. No.: B6581588
CAS No.: 1207057-55-3
M. Wt: 386.2 g/mol
InChI Key: ARHPFIMPKPLXKX-UHFFFAOYSA-N
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Description

N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a bromine atom on the furan ring and a carboxamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with isoniazid in the presence of a coupling agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . This method yields the compound in high purity and percentage yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, environmentally friendly synthesis methods, such as using 1,1′-carbonyldiimidazole (CDI) as a coupling agent, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under mild conditions to preserve the integrity of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound forms hydrogen bonds with these targets, inhibiting their activity. For example, its potential as a COX-2 inhibitor is due to its ability to bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide is unique due to its specific combination of a brominated furan ring and a pyridine carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-[(5-bromofuran-2-carbonyl)amino]phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3/c18-15-9-8-14(24-15)17(23)21-12-6-2-1-5-11(12)20-16(22)13-7-3-4-10-19-13/h1-10H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHPFIMPKPLXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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